molecular formula C29H29F3N2O6S B11455040 Ethyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethoxy)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate

Ethyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethoxy)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate

Cat. No.: B11455040
M. Wt: 590.6 g/mol
InChI Key: RFPSEELDPKPHSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethoxy)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate is a complex organic compound that features a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethoxy)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate typically involves multiple steps. One common approach starts with the preparation of the tetrahydroisoquinoline core, which can be synthesized through the Bischler-Napieralski reaction. This involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethoxy)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Ethyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethoxy)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethoxy)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate involves its interaction with specific molecular targets within the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, which can modulate their activity and lead to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives, such as:

  • 6,7-Dimethoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one
  • 6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinoline

Uniqueness

What sets Ethyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethoxy)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethoxy group, for example, can enhance the compound’s metabolic stability and bioavailability .

Properties

Molecular Formula

C29H29F3N2O6S

Molecular Weight

590.6 g/mol

IUPAC Name

ethyl 4-[[6,7-dimethoxy-2-[[4-(trifluoromethoxy)phenyl]carbamothioyl]-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C29H29F3N2O6S/c1-4-38-27(35)18-5-9-21(10-6-18)39-17-24-23-16-26(37-3)25(36-2)15-19(23)13-14-34(24)28(41)33-20-7-11-22(12-8-20)40-29(30,31)32/h5-12,15-16,24H,4,13-14,17H2,1-3H3,(H,33,41)

InChI Key

RFPSEELDPKPHSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=C(C=C4)OC(F)(F)F)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.